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Compound of Interest

Compound Name: 6-Methylamino-5-nitroquinoxaline
CAS No.: 149703-58-2
Cat. No.: B014945
Get Quote
. J

Executive Summary

This technical guide provides a rigorous analytical framework for the characterization of 6-
Methylamino-5-nitroquinoxaline, a push-pull chromophore with significant applications in dye
chemistry and potential pharmaceutical intermediate synthesis. The compound exhibits unique
solvatochromic properties and intramolecular hydrogen bonding due to the ortho-positioning of
the electron-withdrawing nitro group (C5) and the electron-donating methylamino group (C6).

This document details the theoretical basis, synthesis verification, and a multi-modal
spectroscopic protocol (UV-Vis, IR, NMR, MS) designed to validate structural integrity and

purity.

Molecular Architecture & Theoretical Basis

The physicochemical behavior of 6-Methylamino-5-nitroquinoxaline is governed by the
electronic interaction between the quinoxaline core and its substituents.

o Core Structure: 1,4-diazanaphthalene (Quinoxaline).
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e Substituents: Nitro (-NO
) at position 5; Methylamino (-NHCH
) at position 6.

o Key Interaction (The Ortho-Effect): The proximity of the amine proton and the nitro oxygen
facilitates a Resonance-Assisted Hydrogen Bond (RAHB). This planarizes the molecule,
enhancing

-conjugation and causing a bathochromic shift in UV-Vis absorption compared to meta or
para isomers.

Structural Visualization

The following diagram illustrates the resonance stabilization and the critical intramolecular
hydrogen bond that defines the spectroscopic signature.
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Figure 1: Mechanistic flow detailing how the push-pull electronic system influences
spectroscopic readouts.

Synthesis & Purity Verification (Pre-Analysis)

Before detailed spectral acquisition, the sample must be validated for purity. Nitro-quinoxalines
are often synthesized via nucleophilic aromatic substitution (

) of chloro-nitro precursors. Common impurities include unreacted starting materials (e.g., 6-
chloro-5-nitroquinoxaline) or bis-substituted byproducts.

Protocol 1: Purity Assessment via LC-MS

e Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5
m).
e Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile.

o Detection: DAD (254 nm, 400 nm) and ESI-MS (Positive Mode).

» Acceptance Criteria: Purity >98% by area integration; Single Mass Peak (

Spectroscopic Characterization Protocol
A. UV-Vis Spectroscopy: Electronic Transitions

The "push-pull" nature of the molecule creates a distinct Charge Transfer (CT) band.
e Solvent: Methanol or DMSO (due to solubility limits).
» Concentration:

M.

o Expected Profile:
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o 1 (240-280 nm):
transitions of the quinoxaline aromatic ring.

o 2 (380-450 nm): Intramolecular Charge Transfer (ICT) band from the amine lone pair to
the nitro group. This band is highly sensitive to solvent polarity (solvatochromism).

Diagnostic Check: Upon adding a drop of HCI, the ICT band should diminish or blue-shift
significantly as the amine lone pair is protonated, breaking the conjugation.

B. Infrared Spectroscopy (FT-IR): Functional Group ID

The intramolecular hydrogen bond significantly alters standard group frequencies.

Standard Observed/Exp
Functional Mode Range ( ected ( Mechanistic
Group Insight
) )
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C. Nuclear Magnetic Resonance (NMR): Structural
Confirmation

NMR provides the definitive proof of the substitution pattern (5,6-isomer vs. others).
Solvent: DMSO-
or CDCI

(if soluble).

H NMR Assignments (400 MHz)

¢ Amine Proton (-NH-):
o Signal: Broad singlet or quartet (if coupling to methyl is resolved).
o Shift:

8.0 — 9.5 ppm.

o Reasoning: Highly deshielded due to the intramolecular H-bond to the nitro oxygen.
¢ Quinoxaline Ring Protons (H-2, H-3):

o Signal: Two doublets or a singlet (if accidental equivalence).

o Shift:

8.8 - 9.0 ppm.

o Reasoning: Electron-deficient pyrazine ring protons are typically the most downfield
aromatic signals.

» Benzene Ring Protons (H-7, H-8):
o Signal: Two doublets (AB system) with ortho-coupling (

Hz).
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o Shift:
7.5-8.2 ppm.[1]

o Reasoning: H-8 is peri to the N-1 and may be deshielded; H-7 is adjacent to the electron-
donating amine.

e Methyl Group (-CH
):
o Signal: Doublet (
Hz).
o Shift:

2.9 -3.1 ppm.

o Reasoning: Coupling with the adjacent NH proton confirms the secondary amine structure.

C NMR Key Signals
e C=0/C-N (ipso): Carbon attached to -NO

and -NHMe will appear downfield (135-145 ppm).

e Methyl Carbon: Distinct signal at

~30 ppm.

D. Mass Spectrometry (MS)

* lonization: ESI+ or EI (70 eV).
e Molecular lon:

(Base peak or strong M+).

o Fragmentation Pattern:
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o 187 (M - 17): Loss of OH (characteristic of ortho-nitroanilines via "ortho effect"
rearrangement).

o 158 (M - 46): Loss of NO

o 174 (M - 30): Loss of NO.

Analytical Workflow Diagram

The following Graphviz diagram outlines the logical decision tree for validating the compound.
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Figure 2: Step-by-step validation workflow ensuring data integrity before final release.
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e Synthesis and Characterization of Amino-Nitroquinoxaline Dyes. Source: Semantic Scholar /
J. Braz. Chem. Soc. Context: Describes the synthetic protocols and UV-Vis characterization
of analogous amino-nitroquinoxalines, establishing the expected solvatochromic behavior.
Link:

e Spectroscopic Data of Nitro-Quinoxaline Derivatives. Source: SpectraBase (Wiley).[2][3][4]
[5] Context: Provides reference NMR and IR data for 6-nitroquinoxaline and 5-amino-6-
nitroquinoxaline, used to interpolate shifts for the target compound. Link:

e UV-Vis Absorption of Nitroquinoline Derivatives. Source: ResearchGate.[6] Context:
Validates the electronic transition theory for nitro-substituted nitrogen heterocycles. Link:

e 6-Methylamino-5-nitroquinoxaline Product Data. Source: USBiological. Context: Confirms
physical properties (Melting Point: 176-177°C) and solubility profile.[7] Link:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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